N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

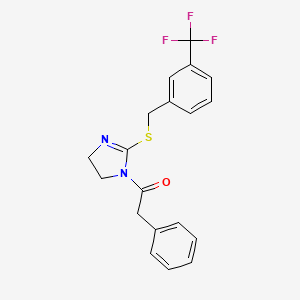

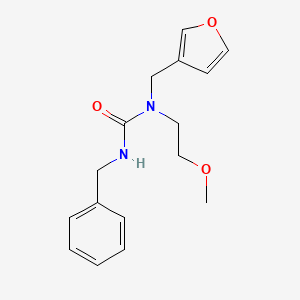

The compound “N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide” is a complex organic molecule. It contains a tetrahydroquinoline moiety, which is a type of heterocyclic compound, a methylsulfonyl group, and a cyclohexanecarboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the methylsulfonyl group, and the attachment of the cyclohexanecarboxamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The 3D structure could be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tetrahydroquinoline moiety could undergo reactions typical of aromatic compounds, while the amide group in the cyclohexanecarboxamide could participate in reactions like hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .科学的研究の応用

Catalytic Synthesis Enhancements

Researchers have developed novel catalysts that significantly enhance the synthesis of polyhydroquinoline derivatives via Hantzsch condensation, illustrating the compound's role in facilitating complex chemical reactions under solvent-free conditions, thereby offering an eco-friendly and efficient synthesis approach (Goli-Jolodar, Shirini, & Seddighi, 2016).

Advancements in Heterocyclic Chemistry

Tandem Pummerer/Mannich cyclization cascade methodologies have been utilized to prepare aza-heterocycles, demonstrating the compound's utility in generating complex molecular structures that are crucial in the development of novel pharmaceuticals (Padwa, Heidelbaugh, Kuethe, Mcclure, & Wang, 2002).

Novel Synthesis of Functionalized Quinolones

A new synthesis route has been established for the efficient production of 3,4-dihydroquinolin-2(1H)-ones, showcasing the compound's role in enabling the creation of densely functionalized heterocycles which are valuable in medicinal chemistry (Zhu, Jiang, Hao, Wang, Qiu, Wei, Wang, Li, & Tu, 2016).

Enantioselective Synthesis

Organocatalytic enantioselective Pictet-Spengler reactions have been utilized for the synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines, illustrating the compound's potential in the stereoselective synthesis of natural products and synthetic drugs, thereby contributing to the field of chiral chemistry (Mons, Wanner, Ingemann, van Maarseveen, & Hiemstra, 2014).

Pharmaceutical Applications

The compound has been investigated for its role in inhibiting phenylethanolamine N-methyltransferase (PNMT), showing potential therapeutic applications for conditions related to the enzyme's activity. This highlights the compound's relevance in drug development for targeting specific biochemical pathways (Grunewald, Romero, & Criscione, 2005).

特性

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c1-23(21,22)19-11-5-8-13-9-10-15(12-16(13)19)18-17(20)14-6-3-2-4-7-14/h9-10,12,14H,2-8,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDOILWYXDNHRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/no-structure.png)

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2928208.png)

![Allyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2928210.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2928221.png)

![Furan-3-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2928222.png)

![4-(2,3-Dimethoxyphenyl)-3-(2-fluorophenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2928226.png)

![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2928227.png)